

Plogosertib: A Comparative Analysis of a Novel PLK1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

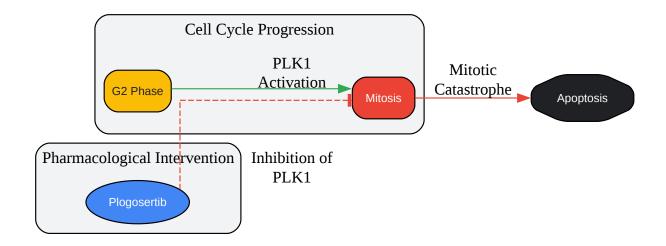
This guide provides an independent validation of published studies on **Plogosertib** (CYC140), a selective and potent Polo-like kinase 1 (PLK1) inhibitor. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

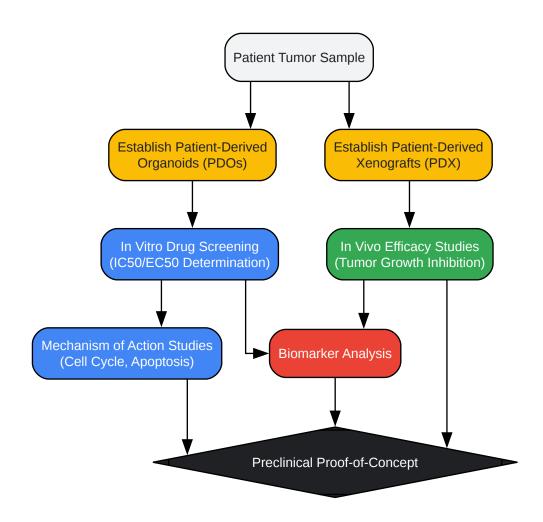
Mechanism of Action

Plogosertib is an ATP-competitive inhibitor of PLK1, a key regulator of mitosis.[1][2] Inhibition of PLK1 by **Plogosertib** disrupts the formation of the mitotic spindle, leading to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[1][3] This ultimately induces apoptosis (programmed cell death) in cancer cells, which are often highly dependent on PLK1 for their rapid proliferation.[1][4]

Signaling Pathway of Plogosertib's Action







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References

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